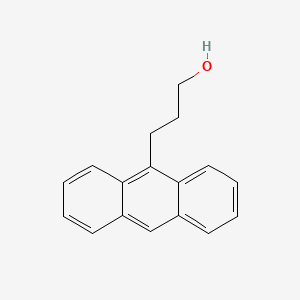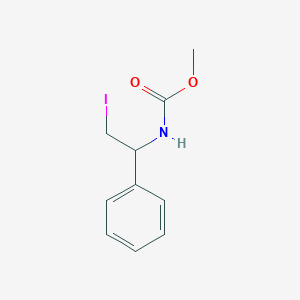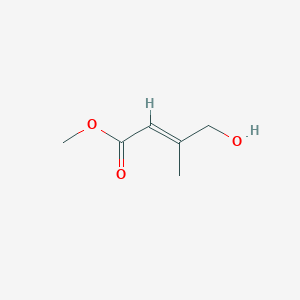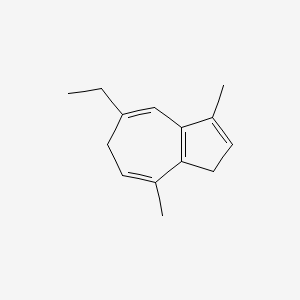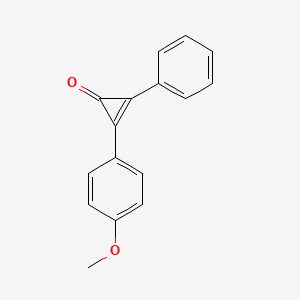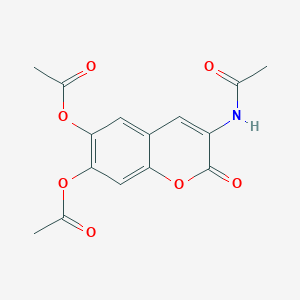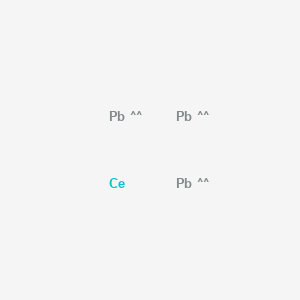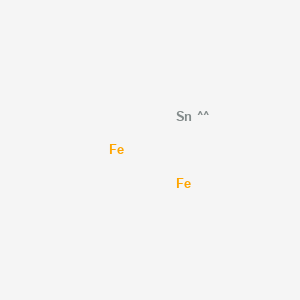
CID 71351874
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71351874” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Industrial Production Methods: Industrial production of compound “CID 71351874” would likely involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and stringent quality control measures would be essential to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71351874” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Compound “CID 71351874” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, coatings, and chemical processes.
Mechanism of Action
The mechanism of action of compound “CID 71351874” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compound A: Shares a similar chemical structure but differs in its reactivity and applications.
Compound B: Exhibits comparable biological activity but has distinct pharmacokinetic properties.
Compound C: Used in similar industrial processes but has different physical and chemical properties.
Uniqueness: Compound “CID 71351874” stands out due to its unique combination of chemical structure, reactivity, and potential applications. Its distinct properties make it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
Fe2Sn |
|---|---|
Molecular Weight |
230.40 g/mol |
InChI |
InChI=1S/2Fe.Sn |
InChI Key |
ACTSTUCPXDTJAB-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


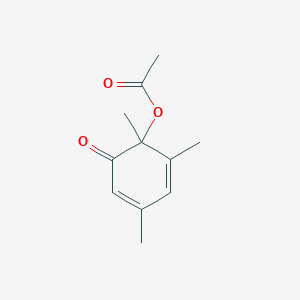
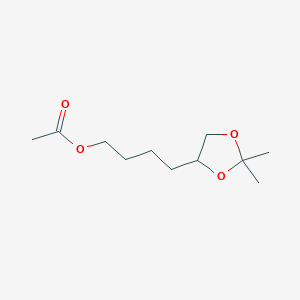
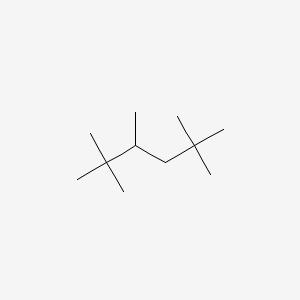

![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
